N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound that belongs to the class of thiazole derivatives. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .
Mode of Action
This compound, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by this compound disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .
Result of Action
The result of this compound’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .
Action Environment
The action of this compound is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 4-methylthiazole with 2-phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reaction conditionsroom temperature, organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can be compared with other thiazole derivatives:
4-Methylthiazole: Known for its ability to induce apoptosis and disrupt mitochondrial function.
N-(thiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity and is used in conjunction with cell-penetrating peptides.
2,4-Disubstituted thiazoles: These compounds have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on various studies.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide derivatives that incorporate both thiazole and phenoxy groups. For instance, a study detailed the synthesis route involving thiourea and various reagents to yield the target compound with high purity and yield .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated through various assays. Key findings include:
- Inhibition of Bacterial Growth : Compounds derived from thiazole and sulfonamide moieties exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions (e.g., 4-isopropyl) showed minimal inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies evaluated the compound's efficacy against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma). The results indicated significant cytotoxic effects, with specific derivatives demonstrating enhanced apoptosis induction through caspase activation pathways .
- Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to interfere with DNA synthesis and promote apoptosis in cancer cells. Techniques such as MTT assays and acridine orange staining were employed to assess cell viability and apoptotic changes .
Comparative Biological Activity
Compound | Activity Type | Target Organisms/Cells | Key Findings |
---|---|---|---|
This compound | Antibacterial | S. aureus, A. xylosoxidans | MIC = 3.9 μg/mL; inhibits DHPS |
This compound | Anticancer | A549, C6 | Induces apoptosis; significant cytotoxicity observed |
Case Studies
Several case studies have documented the biological effects of thiazole derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that compounds with thiazole rings exhibited varying degrees of antibacterial activity when tested against clinical isolates, reinforcing the importance of structural modifications in enhancing bioactivity .
- Anticancer Potential : Another investigation into thiazole-based compounds revealed their capability to target multiple cancer pathways, suggesting that molecular hybridization can lead to more effective therapeutic agents .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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